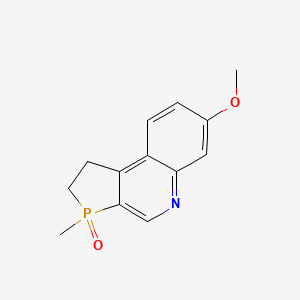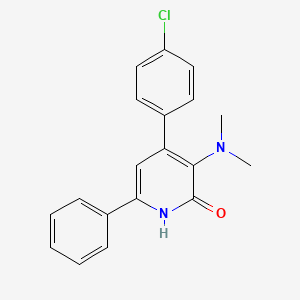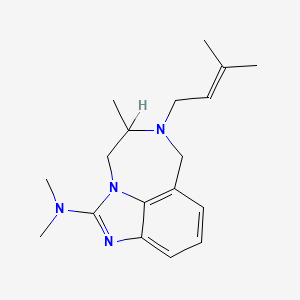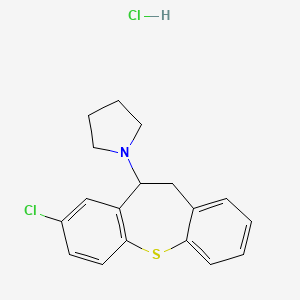
8-Chloro-10-pyrrolidino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-10-pyrrolidino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields This compound belongs to the class of dibenzo thiepins, which are characterized by their tricyclic structure containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-pyrrolidino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride involves several steps. One common method starts with the preparation of the dibenzo thiepin core, followed by the introduction of the chlorine atom and the pyrrolidine ring. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-10-pyrrolidino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs. These products can have different physical and chemical properties, making them useful for various applications .
Applications De Recherche Scientifique
8-Chloro-10-pyrrolidino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 8-Chloro-10-pyrrolidino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride involves its interaction with specific molecular targets in biological systems. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-amine
- 8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ol
- Octoclothepin
Uniqueness
This structural feature allows for more diverse chemical modifications and interactions with biological targets .
Propriétés
Numéro CAS |
31722-09-5 |
|---|---|
Formule moléculaire |
C18H19Cl2NS |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C18H18ClNS.ClH/c19-14-7-8-18-15(12-14)16(20-9-3-4-10-20)11-13-5-1-2-6-17(13)21-18;/h1-2,5-8,12,16H,3-4,9-11H2;1H |
Clé InChI |
CCSQMXNWJYQVQU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



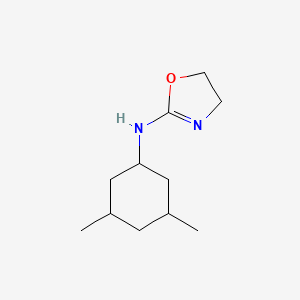
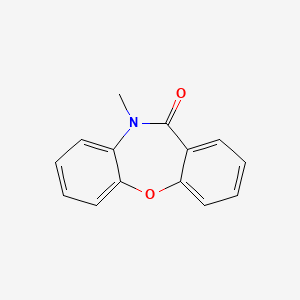

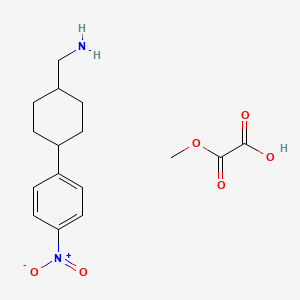




![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)

